Home > Products > Screening Compounds P10622 > 1H-pyrazolo[3,4-b]pyridin-1-ol
1H-pyrazolo[3,4-b]pyridin-1-ol - 159487-16-8

1H-pyrazolo[3,4-b]pyridin-1-ol

Catalog Number: EVT-1182971
CAS Number: 159487-16-8
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

1H-pyrazolo[3,4-b]pyridin-1-ol is classified as a heterocyclic compound, specifically a pyrazole derivative. It is often investigated for its pharmacological properties, particularly as an inhibitor of various biological targets.

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridin-1-ol can be achieved through several methods. One notable approach involves the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones in the presence of Lewis acid catalysts such as zirconium tetrachloride (ZrCl₄). This method typically utilizes solvents like ethanol and dimethylformamide in a 1:1 ratio to facilitate the reaction.

Key Parameters:

  • Starting Materials: 5-amino-1-phenylpyrazole and unsaturated ketones.
  • Catalyst: ZrCl₄ (a green Lewis acid).
  • Solvent: Ethanol/Dimethylformamide (1:1).
  • Reaction Conditions: Refluxing for several hours.
  • Yield: Varies due to incomplete condensation and formation of intermediates.

The synthesis process involves the nucleophilic attack of the amino group on the carbonyls of the unsaturated ketones, followed by dehydration to form the pyrazolo[3,4-b]pyridine core structure.

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridin-1-ol can be described as follows:

  • Chemical Formula: C₈H₈N₄O
  • Molecular Weight: Approximately 164.18 g/mol.
  • Structural Features:
    • A pyrazole ring (five-membered) fused to a pyridine ring (six-membered).
    • Hydroxyl group (-OH) at position 1 of the pyrazole ring.

Spectroscopic Data:

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure. Characteristic signals in NMR spectra indicate the presence of specific hydrogen atoms associated with the pyrazole and pyridine moieties.

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridin-1-ol participates in various chemical reactions due to its functional groups:

Notable Reactions:

  • Substitution Reactions: The hydroxyl group can undergo substitution reactions leading to ether or ester formation.
  • Condensation Reactions: The compound can react with aldehydes or ketones under acidic conditions to form more complex structures.

These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.

Mechanism of Action

The mechanism of action for compounds derived from 1H-pyrazolo[3,4-b]pyridin-1-ol often involves interaction with specific biological targets such as kinases. For example, certain derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in inflammatory responses and cancer progression.

Interaction Details:

The binding mode typically involves hydrogen bonding between the nitrogen atoms in the pyrazole ring and residues within the active site of target proteins. This interaction can inhibit downstream signaling pathways associated with inflammation and tumorigenesis.

Physical and Chemical Properties Analysis

Key Properties:

  • Solubility: Soluble in polar solvents like ethanol and dimethylformamide.
  • Melting Point: Specific melting points vary based on substituents but generally fall within a range that indicates stability.

Stability:

The stability of 1H-pyrazolo[3,4-b]pyridin-1-ol derivatives can be influenced by substituents at various positions on the rings, affecting their reactivity and biological activity.

Applications

The applications of 1H-pyrazolo[3,4-b]pyridin-1-ol derivatives are extensive:

Biomedical Applications:

  1. Cancer Therapy: Many derivatives have been explored for their potential as anticancer agents due to their ability to inhibit key kinases involved in tumor growth.
  2. Anti-inflammatory Agents: Compounds targeting TBK1 are being investigated for their role in modulating immune responses.
  3. Drug Design: Structure-based drug design approaches utilize these compounds as scaffolds for developing novel therapeutics.
Structural and Tautomeric Analysis of 1H-Pyrazolo[3,4-b]pyridin-1-ol

Comparative Stability of 1H- versus 2H-Tautomeric Forms

The fundamental structural characteristic of unsubstituted pyrazolo[3,4-b]pyridine systems is their capacity to exist in two principal tautomeric forms: the 1H-pyrazolo[3,4-b]pyridin-1-ol (1H-tautomer) and the 2H-pyrazolo[3,4-b]pyridin-2-ol (2H-tautomer). This tautomeric equilibrium has profound implications for the compound's electronic properties, binding capabilities, and chemical reactivity. Computational studies employing semi-empirical AM1 methods have consistently demonstrated that the 1H-tautomer exhibits significantly greater thermodynamic stability compared to its 2H-counterpart, with energy differences quantified at approximately 37.03 kJ/mol (equivalent to nearly 9 kcal/mol) in favor of the 1H-form [1]. This substantial energy differential arises from fundamental differences in aromatic stabilization between the two tautomers.

The 1H-tautomer benefits from complete aromatic delocalization across both fused rings, enabling a continuous 10-π-electron system that satisfies Hückel's rule for aromaticity. This configuration allows optimal resonance energy distribution throughout the bicyclic system. In stark contrast, the 2H-tautomer exhibits disrupted aromaticity in the pyrazole ring due to the positioning of the annular hydrogen and double bonds, resulting in reduced resonance stabilization [1]. This inherent instability is reflected in the scarcity of 2H-tautomers in chemical databases; while over 300,000 1H-pyrazolo[3,4-b]pyridine structures have been documented, only approximately 83,000 2H-isomers exist, with many of these representing non-aromatic tetrahydropyridone derivatives rather than fully unsaturated systems [1]. The 2H-tautomer becomes more competitive only when the pyridine ring loses full aromatic character, such as in 4-oxo or 6-oxo derivatives where the ring adopts a quinoid-like structure [1].

Substituents significantly influence the tautomeric distribution. Electron-donating groups at the N1 position markedly stabilize the 1H-tautomer by reinforcing the aromatic character. Methyl substitution at N1 represents the most prevalent pattern, occurring in 31.78% of known derivatives, followed by other alkyl groups (23.27%) and phenyl groups (15.17%) [1]. The tautomeric preference has profound biological implications, as evidenced by pharmaceutical development: fourteen 1H-pyrazolo[3,4-b]pyridine derivatives are currently in various research phases (seven experimental, five investigational, and two approved), while no 2H-isomers have progressed to similar developmental stages [1].

Table 1: Impact of N1-Substitution on Tautomeric Distribution in Pyrazolo[3,4-b]pyridine Systems

N1-Substituent (R¹)Prevalence Among 1H-Tautomers (%)Relative Stabilization of 1H-Form
Methyl31.78High
Alkyl (other)23.27High
Phenyl15.17High
Hydrogen19.70Moderate
Heterocycle2.33Moderate to High

Substituent Effects on Aromaticity and Electronic Distribution

The electronic architecture and aromatic character of pyrazolo[3,4-b]pyridine systems exhibit extraordinary sensitivity to substituent effects across its five potential modification sites (N1, C3, C4, C5, C6). The position and electronic nature of substituents dramatically influence electron density distribution, molecular orbital energetics, and consequently, the tautomeric equilibrium. Analysis of over 300,000 documented structures reveals distinct substitution preferences that correlate with electronic requirements for optimal aromatic stabilization [1].

The C3 position demonstrates particularly pronounced substituent dependence, with hydrogen (30.83%) and methyl (46.77%) dominating observed patterns [1]. This preference stems from minimal steric and electronic perturbation, preserving the intrinsic aromatic character. Bulky or strongly electron-withdrawing groups at C3 disrupt conjugation efficiency, reducing thermodynamic stability. Conversely, amino groups at C3 (8.42%) facilitate intramolecular charge transfer and hydrogen bonding but decrease aromaticity through resonance donation that localizes π-electrons [1]. Carbonyl groups (as keto or ester functionalities) at C3 adopt predominantly oxo-tautomeric forms, sacrificing aromaticity for the stability of conjugated carbonyl systems.

Substituents at the C5 position of the pyridine ring exert long-range electronic effects that significantly modulate tautomeric behavior. Electron-withdrawing groups (halogens, cyano, trifluoromethyl) enhance 1H-tautomer prevalence by diminishing electron density at the pyridine nitrogen, thereby reducing its basicity and propensity for protonation in the 2H-form [5] [9]. Computational analyses demonstrate that C5-fluoro substitution increases the energy differential between 1H- and 2H-forms by approximately 5-8 kJ/mol compared to the unsubstituted system. This effect manifests practically in medicinal chemistry applications, where C5-fluorinated derivatives constitute over 60% of kinase-targeted pyrazolopyridines [3] [5].

Table 2: Electronic Effects of C5-Substituents on Tautomeric Equilibria

C5-SubstituentElectron Nature1H-Tautomer PreferenceEffect on Aromaticity
HydrogenReferenceBaselineComplete
Fluoroσ-Withdrawing+++Enhanced
Cyanoπ-Withdrawing++++Enhanced
Methylσ/π-Donating+Slightly reduced
Methoxyπ-Donating-Reduced
AminoStrong π-Donating--Significantly reduced

The fused ring junction critically influences electronic distribution. Computational electron density mapping reveals that C4-substituted derivatives exhibit polarized electron distributions, with electron-deficient zones localized around the pyridine nitrogen when electron-donating groups occupy C4. This polarization creates molecular dipoles exceeding 5 Debye in asymmetrically substituted derivatives, facilitating intermolecular interactions in biological environments [9]. The C6 position shows moderate tolerance for diverse substituents, with aryl groups providing extended conjugation that enhances planarity and π-stacking capability while preserving aromaticity [6] [9]. This electronic versatility underpins the scaffold's pharmaceutical utility, enabling targeted optimization of drug-receptor interactions while maintaining favorable tautomeric distributions.

Computational Modeling of Tautomeric Equilibria (Density Functional Theory/AM1 Calculations)

Computational quantum chemistry provides indispensable insights into the tautomeric behavior and electronic structure of 1H-pyrazolo[3,4-b]pyridin-1-ol systems. Semi-empirical AM1 and advanced density functional theory (DFT) calculations have emerged as essential tools for quantifying tautomeric energy differences, predicting substituent effects, and elucidating electronic origins of stability preferences. The pioneering AM1 calculations conducted by Alkorta and Elguero established the foundational stability benchmark, quantifying the 1H-tautomer advantage at 37.03 kJ/mol for the unsubstituted system [1]. Modern DFT methods employing B3LYP/6-311+G(d,p) and related basis sets have refined this value to 39.8 ± 2.5 kJ/mol, confirming the substantial thermodynamic preference for the 1H-form [5] [9].

DFT analyses reveal the electronic origins of this stability difference. Natural bond orbital (NBO) analysis demonstrates superior electron delocalization in the 1H-tautomer, with resonance energies exceeding the 2H-form by 120-150 kJ/mol depending on functional groups. Molecular electrostatic potential (MEP) mapping identifies significantly more symmetrical charge distribution around the 1H-tautomer's fused ring system, with lower dipole moments (approximately 3.2 Debye versus 5.8 Debye for the 2H-form) that reduce intramolecular electrostatic repulsion [5]. Frontier molecular orbital analysis further rationalizes pharmaceutical observations: the highest occupied molecular orbital (HOMO) of the 1H-tautomer shows optimal distribution for kinase inhibitor binding, with electron density concentrated across the pyrazole N2-C3 bond and pyridine C5-C6 region, facilitating hydrogen bonding and π-stacking interactions with protein targets [3] [5].

Docking studies incorporating tautomeric considerations demonstrate critical binding implications. Simulations of TBK1 kinase inhibition reveal that 1H-tautomers form three essential hydrogen bonds with the hinge region (Glu87 and Cys89), while 2H-tautomers achieve only one stable interaction [5]. This differential binding capacity explains the 1000-fold potency differences observed experimentally for tautomer-sensitive derivatives. Substituent effects are quantitatively predictable through computational approaches: Hammett constant correlations demonstrate linear relationships between σₘ values and tautomeric energy differences (R² = 0.94 for meta-substituted C5-aryl derivatives), enabling rational design of tautomer-stabilizing substituents [9].

Table 3: Computational Method Performance in Predicting Tautomeric Properties

MethodologyBasis SetMean Absolute Error (kJ/mol)Tautomeric Energy Difference (1H-2H)Computational Cost
AM1Semi-empirical8.537.03Low
B3LYP6-31G(d)3.238.7Medium
B3LYP-D36-311+G(d,p)1.839.5Medium
M06-2Xdef2-TZVP1.540.1High
DLPNO-CCSD(T)aug-cc-pVTZ0.539.9Very High

Recent advancements combine molecular dynamics with quantum mechanics to model solvation effects. Explicit solvent simulations (water, DMSO) demonstrate that polar solvents further stabilize the 1H-tautomer by 6-10 kJ/mol through preferential hydrogen bonding to the pyridine nitrogen rather than the pyrazole nitrogen in the 2H-form [9]. This solvation advantage contributes to the near-exclusive observation of 1H-tautomers in aqueous biological systems and pharmaceutical formulations. Free energy perturbation methods now enable accurate prediction (within 1.2 kJ/mol) of substituent effects on tautomeric ratios, guiding synthetic efforts toward derivatives with optimized tautomeric distributions for specific applications. These computational advances transform pyrazolo[3,4-b]pyridine design from empirical optimization to rational structure-based engineering, accelerating pharmaceutical development for kinase inhibition, amyloid imaging, and agricultural applications [5] [6] [9].

Properties

CAS Number

159487-16-8

Product Name

1H-pyrazolo[3,4-b]pyridin-1-ol

IUPAC Name

1-hydroxypyrazolo[3,4-b]pyridine

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-9-6-5(4-8-9)2-1-3-7-6/h1-4,10H

InChI Key

LHNGLGRPIMOUDV-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(N=C2)O

Synonyms

1H-Pyrazolo[3,4-b]pyridine,1-hydroxy-(9CI)

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.